Finafloxacin vs. Ciprofloxacin, Levofloxacin, Moxifloxacin: pH-Dependent MIC Reduction Against Resistant E. coli
Against isogenic Escherichia coli mutants expressing defined fluoroquinolone resistance mechanisms, finafloxacin demonstrated significantly higher potency at acidic pH (5.8) compared to three major comparator fluoroquinolones. The MICs of finafloxacin were 2- to 256-fold lower than those of ciprofloxacin, levofloxacin, and moxifloxacin under identical acidic testing conditions. Additionally, finafloxacin activity was unaffected by the plasmid-mediated efflux pump QepA1, in contrast to comparator fluoroquinolones [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) at acidic pH |
|---|---|
| Target Compound Data | MICs at pH 5.8: 2- to 256-fold lower than comparators; activity unaffected by QepA1 efflux pump |
| Comparator Or Baseline | Ciprofloxacin, levofloxacin, moxifloxacin (MICs at pH 5.8) |
| Quantified Difference | 2- to 256-fold lower MICs for finafloxacin; QepA1 increases comparators' MICs 4- to 16-fold, no effect on finafloxacin |
| Conditions | Broth microdilution at pH 5.8; E. coli isogenic strains with gyrA, parC, marR mutations and plasmid-mediated resistance genes |
Why This Matters
This quantifies finafloxacin's unique pH-dependent potency advantage against resistant pathogens, a critical differentiator for procuring the compound for research in acidic infection models where generic fluoroquinolones fail.
- [1] Emrich NC, Heisig A, Stubbings W, et al. (2010). Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance. Journal of Antimicrobial Chemotherapy, 65(12), 2530–2533. View Source
